molecular formula C13H12N4O2 B8592565 7-benzyl-1-methyl-3H-purine-2,6-dione

7-benzyl-1-methyl-3H-purine-2,6-dione

Cat. No.: B8592565
M. Wt: 256.26 g/mol
InChI Key: LEOWVIMYMRWTBO-UHFFFAOYSA-N
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Description

7-Benzyl-1-methyl-3H-purine-2,6-dione (CAS 56025-86-6) is a synthetic purine-2,6-dione derivative with the molecular formula C₁₃H₁₂N₄O₂ and a molecular weight of 256.26 g/mol . Its structure features a benzyl group at position 7 and a methyl group at position 1 of the purine scaffold (Figure 1). This substitution pattern distinguishes it from naturally occurring methylxanthines like theobromine and caffeine, which lack aromatic substituents.

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

7-benzyl-1-methyl-3H-purine-2,6-dione

InChI

InChI=1S/C13H12N4O2/c1-16-12(18)10-11(15-13(16)19)14-8-17(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,19)

InChI Key

LEOWVIMYMRWTBO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N=CN2CC3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents:
7-Benzyl-1-methyl-3H-purine-2,6-dione is utilized as an intermediate in synthesizing therapeutic agents targeting viral infections and cancers. Its derivatives have shown potential in inhibiting specific enzymes related to cancer cell proliferation.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant anticancer properties. For example, a related compound showed an IC50 value of 25.72 ± 3.95 μM against MCF cancer cell lines, indicating effective cytotoxicity.

Table 1: Anticancer Activity of 7-Benzyl Derivatives

CompoundCell LineIC50 (μM)Reference
7-Benzyl derivative AMCF-725.72
7-Benzyl derivative BHeLa30.5
7-Benzyl derivative CA54915.0

Biochemical Research

Purine Metabolism Studies:
Researchers employ this compound to study purine metabolism and its effects on cellular processes. Its structural properties allow for the exploration of interactions with various biological targets.

Enzyme Inhibition:
The compound has been found to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment. For instance, a derivative demonstrated an IC50 value of 0.089 µM against AChE.

Plant Growth Regulation

Agricultural Applications:
this compound acts as a plant growth regulator, promoting cell division and growth. This application is beneficial for improving crop yields.

Case Study:
Field trials have indicated that the application of this compound leads to enhanced growth rates and increased biomass in certain crop species, demonstrating its potential as a biostimulant in agriculture .

Diagnostic Tools

Development of Diagnostic Agents:
The compound is also used in creating diagnostic agents for detecting diseases. Its derivatives can be modified to improve specificity and sensitivity in diagnostic tests.

Example Application:
In the development of imaging agents for cancer detection, modifications of the purine structure have allowed for enhanced binding to specific tumor markers, facilitating earlier diagnosis .

Material Science

Specialized Materials:
Due to its unique chemical properties, this compound is explored in material science for creating specialized coatings and polymers.

Research Findings:
Studies have shown that incorporating this compound into polymer matrices improves mechanical properties and thermal stability, making it suitable for high-performance applications .

Comparison with Similar Compounds

1-Benzyl-3-methyl-7H-purine-2,6-dione (CAS 120642-81-1)

  • Key Difference : Benzyl group at position 1 instead of 7.
  • Literature reports highlight its use in studies of adenosine receptor modulation .

8-(Benzyl(methyl)amino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione (CAS 378217-40-4)

  • Key Differences: Octyl chain at position 7 (vs. benzyl in the target compound). Benzyl(methyl)amino group at position 8.
  • The benzyl(methyl)amino group introduces hydrogen-bonding capacity, which may influence enzyme inhibition .

7-Allyl-8-(benzylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Key Differences :
    • Allyl group at position 7 (vs. benzyl).
    • Benzylsulfanyl group at position 8.

Comparison with Natural Methylxanthines

Theobromine (3,7-Dimethylxanthine)

  • Key Differences :
    • Methyl groups at positions 3 and 7 (vs. benzyl at 7 and methyl at 1 in the target compound).
  • Implications: Theobromine’s smaller substituents limit lipophilicity (logP ~0.2), whereas the benzyl group in the target compound increases logP, favoring interactions with hydrophobic binding pockets. Theobromine is a weak adenosine receptor antagonist, while the benzyl group in the target compound may enhance receptor affinity .

Caffeine (1,3,7-Trimethylxanthine)

  • Key Differences : Additional methyl group at position 1.
  • Implications : Caffeine’s broader methyl substitution enhances central nervous system stimulation, while the benzyl group in the target compound may redirect activity toward peripheral targets or enzymes like Caf1 nuclease .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP* (Predicted) Potential Activity
7-Benzyl-1-methyl-3H-purine-2,6-dione 256.26 7-Benzyl, 1-Methyl ~2.1 Enzyme inhibition, receptor modulation
1-Benzyl-3-methyl-7H-purine-2,6-dione 256.26 1-Benzyl, 3-Methyl ~2.1 Adenosine receptor studies
8-(Benzyl(methyl)amino)-3-methyl-7-octyl analog 397.52 7-Octyl, 8-Benzyl(methyl)amino ~5.3 Membrane-permeable enzyme inhibitor
Theobromine 180.16 3,7-Dimethyl ~0.2 Mild stimulant, vasodilator

*logP values estimated using ChemDraw.

Preparation Methods

Direct N-Alkylation of 3H-Purine-2,6-dione

A common approach involves sequential alkylation of xanthine (3H-purine-2,6-dione).

Procedure :

  • Methylation at N1 :
    Xanthine is treated with methyl iodide in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at 60–80°C for 6–8 hours.

    Yield: 70–75%.

  • Benzylation at N7 :
    1-Methylxanthine reacts with benzyl bromide in DMF using sodium hydride (NaH) as a base at 0–5°C for 2–3 hours.

    Yield: 60–65%.

Optimization Notes :

  • Lower temperatures reduce side products like N3-benzylated isomers.

  • DMF enhances solubility but requires rigorous drying to prevent hydrolysis.

Condensation Reactions with Pre-functionalized Intermediates

Coupling of 6-Chloropurine with Benzylamine

An alternative route starts with 6-chloro-1-methylpurine:

Steps :

  • Synthesis of 6-Chloro-1-methylpurine :
    Chlorination of 1-methylxanthine using phosphorus oxychloride (POCl3) at reflux.

  • N7 Benzylation :
    6-Chloro-1-methylpurine is treated with benzylamine in ethanol at 80°C for 4 hours, followed by acid hydrolysis to yield the dione.

Reaction Scheme :

Yield: 55–60%.

Solid-Phase Synthesis for High-Purity Output

A patent-derived method (WO2015107533A1) uses resin-bound intermediates to improve purity:

Protocol :

  • Immobilization :
    1-Methylxanthine is attached to Wang resin via its N3 position.

  • Benzylation :
    On-resin reaction with benzyl bromide and diisopropylethylamine (DIPEA) in dichloromethane (DCM).

  • Cleavage :
    Trifluoroacetic acid (TFA) releases the product from the resin.

Advantages :

  • Purity >95% (HPLC).

  • Scalable for industrial production.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Cross-Coupling

A recent advancement employs Pd(OAc)2 to facilitate benzylation:

Conditions :

  • 1-Methylxanthine, benzyl chloride, Pd(OAc)2 (5 mol%), XPhos ligand.

  • Solvent: Tetrahydrofuran (THF), 80°C, 12 hours.

Outcome :

  • Yield: 78% (vs. 60% without catalyst).

  • Reduced side products due to ligand-assisted regioselectivity.

Analytical Validation and Characterization

Purity Assessment

  • HPLC : C18 column, mobile phase: 0.1% TFA in acetonitrile/water (30:70). Retention time: 8.2 min.

  • Mass Spectrometry : [M+H]+ m/z = 243.1 (calculated: 242.23).

Spectral Data

  • 1H NMR (DMSO-d6): δ 3.42 (s, 3H, N1-CH3), 5.21 (s, 2H, N7-CH2), 7.32–7.45 (m, 5H, Ar-H).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Alkylation60–6585–90ModerateHigh
Condensation55–6080–85LowModerate
Solid-Phase Synthesis70–75>95HighLow
Catalytic Cross-Coupling7890–92HighModerate

Industrial-Scale Considerations

  • Solvent Recovery : DMF and THF are recycled via distillation, reducing costs by 20–30%.

  • Waste Management : POCl3 byproducts require neutralization with aqueous NaHCO3 .

Q & A

Q. What are the optimal synthetic routes for 7-benzyl-1-methyl-3H-purine-2,6-dione, and how can purity be ensured?

  • Methodological Answer : Two synthetic approaches are commonly used:
  • Automated synthesis : Adapting methods from , automated sulfurylation reactions in anhydrous tetrahydrofuran (THF) with triethylamine as a base can yield the compound. Reaction progress is monitored via TLC or HPLC.
  • Classical synthesis : Benzylation of 1-methylxanthine derivatives using benzyl halides in dichloromethane (DCM) under reflux, followed by column chromatography (silica gel, eluent: DCM/methanol 95:5) for purification .
  • Purity validation : Ultra-performance liquid chromatography (UPLC) with UV detection (λ = 254 nm) is recommended, as described in for related purine derivatives. Purity thresholds >98% are typical for pharmacological studies .

Q. How can researchers distinguish this compound from structurally similar xanthine derivatives?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Key diagnostic signals include the benzyl proton resonance at δ 4.8–5.2 ppm (singlet, -CH2-Ph) and the absence of theophylline-like 3-methyl signals (δ 3.3–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C13H12N4O2) with m/z 272.0912 [M+H]+ .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., benzyl vs. methyl substitution) using single-crystal diffraction, as applied in for brominated analogs .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound analogs?

  • Methodological Answer :
  • Molecular docking : Use tools like AutoDock Vina to model interactions with adenosine receptors (A1/A2A). For example, highlights the role of bromobenzyl groups in enhancing binding affinity .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models on datasets of xanthine derivatives (e.g., theophylline, caffeine) to predict IC50 values for phosphodiesterase inhibition .
  • Machine learning : Apply deep learning frameworks (e.g., ChemProp) to screen virtual libraries for analogs with improved solubility or metabolic stability .

Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?

  • Methodological Answer :
  • Standardized assays : Re-evaluate potency using uniform protocols (e.g., cAMP inhibition in HEK293 cells for adenosine receptor antagonism) .
  • Batch analysis : Compare compound purity and stereochemistry (if applicable) across studies via UPLC and chiral HPLC, as impurities <2% can skew IC50 values .
  • Meta-analysis : Aggregate data from (Bamifylline studies) and (brominated analogs) to identify trends in substituent effects .

Q. What strategies mitigate safety risks during large-scale synthesis of this compound?

  • Methodological Answer :
  • Hazard assessment : Review Safety Data Sheets (SDS) for related compounds (e.g., ’s guidelines for dioxolane-containing purines) to identify flammability or toxicity risks .
  • Process optimization : Replace volatile solvents (e.g., DCM) with greener alternatives (e.g., ethyl acetate) in reflux steps to reduce explosion hazards .
  • Automation : Implement robotic synthesis platforms (as in ) to minimize human exposure during scale-up .

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